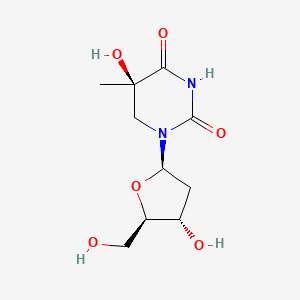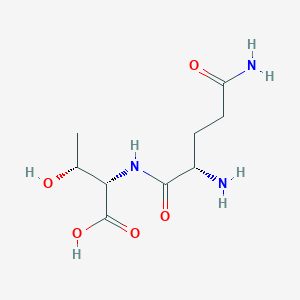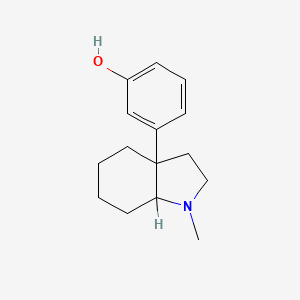
3-(1-Methyl-3a-hexahydroindolinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-3a-hexahydroindolinyl)phenol is a chemical compound with the molecular formula C15H21NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a phenol group and a hexahydroindolinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-3a-hexahydroindolinyl)phenol typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole undergoes further steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-3a-hexahydroindolinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinones, reduced derivatives, and substituted phenols.
Aplicaciones Científicas De Investigación
3-(1-Methyl-3a-hexahydroindolinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-3a-hexahydroindolinyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the indole moiety can interact with various receptors. These interactions can modulate biological activities, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound with a simpler structure.
Indole-3-acetic acid: A plant hormone with similar biological activities.
Tryptophan: An amino acid containing the indole nucleus.
Uniqueness
3-(1-Methyl-3a-hexahydroindolinyl)phenol is unique due to its specific structure, which combines a phenol group with a hexahydroindolinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
73986-57-9 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-3a-yl)phenol |
InChI |
InChI=1S/C15H21NO/c1-16-10-9-15(8-3-2-7-14(15)16)12-5-4-6-13(17)11-12/h4-6,11,14,17H,2-3,7-10H2,1H3 |
Clave InChI |
BLPUQJOLIDWSHR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1CCCC2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



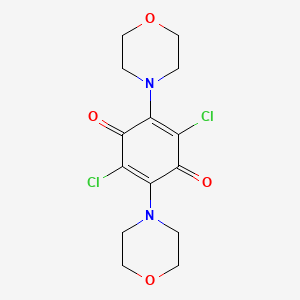

![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
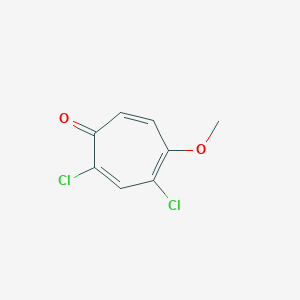
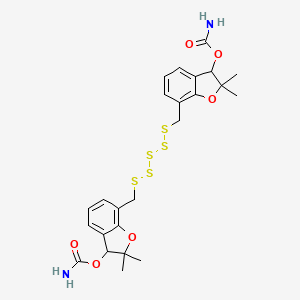

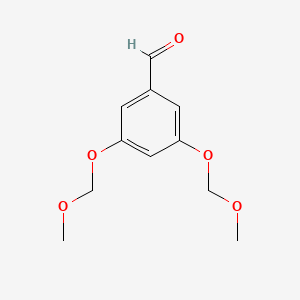
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
